
Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of a cyano group (-CN) at the 4-position and an ethyl ester group (-COOCH2CH3) at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-cyano-1H-pyrrole-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is common to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Nucleophilic Substitution: Various substituted pyrrole derivatives.
Reduction: Ethyl 4-amino-1H-pyrrole-2-carboxylate.
Hydrolysis: 4-cyano-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
4-cyano-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which can be converted to the ester form through esterification.
Methyl 4-cyano-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the cyano and ethyl ester groups, which provide distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Biological Activity
Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. Pyrroles are known for their potential in medicinal chemistry, with various derivatives exhibiting notable pharmacological properties. This article examines the biological activity of this compound, focusing on its effects against pathogens, cytotoxicity, and other relevant biological mechanisms.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyano group and an ester functional group, contributing to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL |
Bacillus subtilis | 4.69 µM |
The data suggest that the compound is particularly effective against Gram-positive bacteria, with MIC values indicating strong inhibitory effects .
Cytotoxic Activity
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that compounds with similar structures can inhibit microtubule formation, leading to apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | <10 |
MCF-7 (breast cancer) | <15 |
A549 (lung cancer) | <20 |
These findings highlight the potential of this compound as a candidate for further development in anticancer therapies .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Microtubule Disruption : Similar pyrrole derivatives have shown the ability to disrupt microtubule dynamics, effectively halting cell division in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies have explored the efficacy of pyrrole derivatives in clinical and laboratory settings:
- Study on Antibacterial Efficacy : A laboratory study demonstrated that this compound significantly reduced the viability of Staphylococcus aureus within hours of exposure.
- Cytotoxicity Assessment : In vitro tests on HeLa cells showed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers.
- Pharmacological Profiling : A detailed pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic use.
Q & A
Q. What are the key synthetic routes for Ethyl 4-cyano-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
Basic Research Focus
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrrole derivatives with trichloroacetyl chloride or cyanating agents under controlled conditions. For example:
- Route 1 : Ethyl pyrrole-2-carboxylate derivatives can undergo cyanation at the 4-position using CuCN or Pd-catalyzed cross-coupling .
- Route 2 : Condensation of ethyl 4-amino-pyrrole-2-carboxylate with cyanogen bromide under acidic conditions .
Critical Factors Affecting Yield :
- Temperature : Elevated temperatures (>80°C) improve reaction rates but may promote side reactions (e.g., ester hydrolysis).
- Catalysts : Palladium catalysts enhance regioselectivity in cross-coupling, but residual metal contamination can complicate purification .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may reduce cyanating agent efficiency.
Table 1 : Representative Yields from Published Methods
Method | Yield (%) | Conditions | Reference |
---|---|---|---|
CuCN-mediated cyanation | 23–28 | DMF, 100°C, 12 h | |
Pd-catalyzed cross-coupling | 35–40 | Toluene, 80°C, 8 h, BINAP ligand |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral features?
Basic Research Focus
Key techniques include ¹H/¹³C NMR , IR , and mass spectrometry :
- ¹H NMR :
- IR :
- C≡N stretch: ~2220 cm⁻¹ (sharp, medium intensity).
- Ester C=O: ~1700 cm⁻¹ .
Advanced Analysis :
- 2D NMR (HSQC, HMBC) : Correlates pyrrole ring protons with adjacent carbons to confirm substitution patterns.
- High-Resolution MS : Exact mass confirms molecular formula (e.g., [M+H]⁺ = 193.0743 for C₉H₈N₂O₂) .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise in refinement?
Advanced Research Focus
X-ray crystallography using programs like SHELXL resolves bond lengths, angles, and hydrogen-bonding networks. Key steps:
Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors.
Hydrogen Bonding : The NH group often forms intermolecular bonds with ester carbonyls (e.g., N–H···O=C, ~2.8 Å) .
Disorder Handling : Flexible ethyl or cyano groups may exhibit positional disorder, requiring PART instructions in SHELXL .
Challenges :
- Twinned Crystals : Common in pyrrole derivatives; use TWIN/BASF commands in refinement .
- Thermal Motion : Anisotropic displacement parameters (ADPs) for heavy atoms improve accuracy but require robust data .
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculates:
- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the cyano group .
- Fukui Functions : Identify nucleophilic (pyrrole NH) and electrophilic (cyano carbon) sites .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMSO stabilizes charge-separated intermediates) .
Table 2 : DFT-Predicted Reactivity Indices
Parameter | Value (eV) | Significance |
---|---|---|
HOMO Energy | -6.8 | Electron-donating capacity |
LUMO Energy | -2.3 | Susceptibility to nucleophiles |
Global Hardness (η) | 2.25 | Resistance to electron transfer |
Q. How to analyze contradictory bioactivity data in medicinal chemistry studies involving this compound?
Advanced Research Focus
Contradictions in bioactivity (e.g., antimicrobial vs. enzyme inhibition) arise from:
- Substituent Effects : Electron-withdrawing cyano groups enhance electrophilicity, improving enzyme binding but reducing membrane permeability .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO >1%) may denature proteins, yielding false negatives .
Methodological Solutions :
- SAR Studies : Systematically modify substituents (e.g., replace cyano with nitro) to isolate pharmacophores.
- Molecular Docking : Validate binding modes with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
Properties
IUPAC Name |
ethyl 4-cyano-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQIGAVVCHRTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695137 | |
Record name | Ethyl 4-cyano-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-09-1 | |
Record name | Ethyl 4-cyano-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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